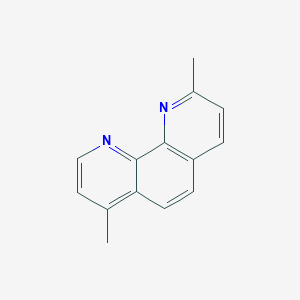

2,7-Dimethyl-1,10-phenanthroline

Beschreibung

Eigenschaften

CAS-Nummer |

175726-46-2 |

|---|---|

Molekularformel |

C14H12N2 |

Molekulargewicht |

208.26 g/mol |

IUPAC-Name |

2,7-dimethyl-1,10-phenanthroline |

InChI |

InChI=1S/C14H12N2/c1-9-7-8-15-14-12(9)6-5-11-4-3-10(2)16-13(11)14/h3-8H,1-2H3 |

InChI-Schlüssel |

IYOPLBUKBYKFGV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C2C=CC3=C(C2=NC=C1)N=C(C=C3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Skraup and Doebner-Miller Synthesis

The classical approach for synthesizing phenanthroline derivatives involves Skraup and Doebner-Miller reactions. These synthetic pathways have historically been the predominant methods for creating the phenanthroline core structure.

The traditional Skraup-Doebner-Miller reaction involves the cyclocondensation of ortho-phenylenediamines with unsaturated carbonyl compounds. For the synthesis of phenanthrolines, this reaction typically requires:

- An ortho-phenylenediamine as the starting material

- An α,β-unsaturated carbonyl compound

- Strong acid conditions (typically concentrated sulfuric acid)

- An oxidizing agent (traditionally arsenic pentoxide)

The reaction mechanism proceeds through:

- Addition of the amine to the carbonyl compound

- Ring closure

- Dehydration

- Oxidation

The traditional methods have several disadvantages:

- Low yields (often below 10%)

- Use of toxic reagents (arsenic compounds)

- Harsh reaction conditions

- Complex purification procedures

Czech patent CS226921 mentions alternative oxidants such as tetrahydrohydroquinone and DDQ, eliminating the need for arsenic compounds. However, industrial scale-up encountered significant challenges due to solubility issues and substantial product loss during purification.

Modified Approaches to Classical Methods

Researchers have developed several modifications to address the limitations of the classical synthesis:

Table 1: Modifications to Classical Synthetic Approaches for Phenanthroline Derivatives

| Modification | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Alternative oxidants | Tetrahydrohydroquinone, DDQ | Avoids arsenic compounds | Poor solubility, difficult processing |

| Phase transfer catalysis | Organic acids, mixed shrinking agents | Easier control, environmentally friendly | Variable yields depending on conditions |

| Microwave assistance | Traditional reagents with microwave heating | Shorter reaction times, improved yields | Requires specialized equipment |

| One-step syntheses | Mixed condensation reagents | Simplified process, fewer intermediates | Reaction specificity can be challenging |

Modern Synthetic Methods

One-Step Synthesis Approach

Drawing from the synthetic methods of related phenanthroline derivatives, a one-step approach can be adapted for the synthesis of this compound. This approach is inspired by the Czech patent CS146036, which proposes a one-step synthesis for phenanthroline derivatives, though modifications would be necessary to achieve the specific 2,7-dimethyl substitution pattern.

The general approach involves:

- Using ortho-phenylenediamine as the starting material in an acidic environment

- Reaction with an appropriately substituted ketone structure to form the phenanthroline skeleton

- Employing a mixed shrinking agent (typically a mixture of concentrated hydrochloric acid and organic acid)

- Completing the synthesis in a single step rather than through multiple intermediates

The organic acid in this reaction serves multiple functions:

- Acts as a phase transfer catalyst

- Functions as a water shrinking agent

- Serves as a buffer reagent

- Reduces polymerization of reactants and formation of side products

After treatment typically involves:

Alternative Modern Approaches

More recent approaches to phenanthroline derivatives synthesis include:

Condensation reactions using Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with orthoesters and ortho-phenylenediamines in a three-step process. While this method is primarily reported for 4,7-dichloro-1,10-phenanthroline derivatives, the approach could be adapted for 2,7-dimethyl substitution.

The synthesis of this compound has been referenced in Tetrahedron journal (1996), indicating established protocols exist for this specific derivative.

Purification Techniques

Purification of phenanthroline products presents significant challenges. The traditional acidic extraction/back-extraction procedures often yield products of insufficient purity, necessitating additional purification steps.

Recrystallization Procedures

For the final purification of this compound, recrystallization from appropriate solvents is typically employed:

Table 2: Recrystallization Solvents for Phenanthroline Purification

| Solvent System | Advantages | Temperature Range | Yield Recovery |

|---|---|---|---|

| Acetone | Good solubility differentiation | Room temperature | Moderate |

| Methyl ethyl ketone | Reduces product loss | Room temperature | Good |

| 2,5-Hexanedione | Improves purity | Room temperature | Very good |

| Ethanol/acetonitrile mixtures | Versatile for various derivatives | Variable | Good |

Characterization Data

Proper characterization of the synthesized this compound is essential for confirming identity and purity. Based on related phenanthroline compounds, the following spectral characteristics can be expected:

NMR Spectroscopy

The proton NMR spectrum for phenanthroline derivatives typically shows:

Thermal Analysis

Thermal analysis provides important information about the purity and stability of the synthesized compound:

- Differential Scanning Calorimetry (DSC) can reveal the melting point and phase transitions

- Thermogravimetric Analysis (TGA) provides information on thermal stability and decomposition patterns

Spectroscopic Verification

UV-visible spectroscopy is particularly valuable for phenanthroline derivatives due to their conjugated system, which exhibits characteristic absorption patterns. Infrared spectroscopy can also provide confirmation of structural features.

Reaction Mechanism and Considerations

The synthesis of this compound follows a mechanism similar to other phenanthroline derivatives. Understanding this mechanism is crucial for optimizing reaction conditions and improving yields:

- In acidic conditions, the ortho-phenylenediamine is converted to its hydrochloride form, increasing reactivity

- The amine group reacts with the ketone structure in an addition reaction

- The intermediate undergoes cyclization to form the phenanthroline structure

- Dehydration and aromatization complete the formation of the phenanthroline core

Critical reaction parameters include:

- Temperature control (typically 70-85°C for the initial reaction, 90-100°C for reflux)

- Reaction time (typically 2-8 hours per step)

- Acid concentration and type

- Proper stirring to ensure uniform reaction conditions

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,7-Dimethyl-1,10-Phenanthrolin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Peroxomonosulfat-Ion für die Oxidation und Reduktionsmittel wie Natriumborhydrid für die Reduktion . Substitutionsreaktionen erfordern häufig Katalysatoren und spezielle Reaktionsbedingungen, um die gewünschten Transformationen zu erzielen .

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind N-Oxide, reduzierte Phenanthrolinderivate und verschiedene substituierte Phenanthroline, abhängig von den spezifischen Reagenzien und Bedingungen, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Bidentate Ligand Properties

2,7-Dimethyl-1,10-phenanthroline serves as a bidentate ligand, forming stable complexes with various metal ions. These complexes are crucial in synthetic chemistry for catalyzing reactions and stabilizing reactive intermediates. The compound's ability to coordinate with metals enhances its utility in organic synthesis and coordination chemistry.

Table 1: Metal Complexes of this compound

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu(II) | [Cu(Me2-phen)] | Catalysis in organic reactions |

| Ni(II) | [Ni(Me2-phen)2] | Electrocatalysis |

| Co(II) | [Co(Me2-phen)3] | Photochemical applications |

Biological Research

Anticancer Activity

Research indicates that complexes formed with this compound exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that oxovanadium complexes containing this ligand can induce apoptosis in human cancer cells.

Case Study: Cytotoxic Effects on Cancer Cells

In a systematic study involving multiple cancer cell lines (A549 lung cancer, MCF7 breast cancer, HeLa cervical cancer), the following results were observed:

| Compound | IC50 (µM) A549 | IC50 (µM) MCF7 | IC50 (µM) HeLa |

|---|---|---|---|

| VO(Me2-phen) | 0.29 | 0.57 | 0.43 |

| VO(phen) | 5.00 | 4.50 | 3.00 |

The dimethyl substitution on the phenanthroline ring significantly enhances the anticancer activity compared to unsubstituted analogs .

Material Science

Applications in Photovoltaics and Sensors

The optical properties of this compound make it suitable for applications in photonic devices and sensors. Its complexes are utilized as photosensitizers in dye-sensitized solar cells and as luminescent materials.

Table 2: Applications in Material Science

| Application Type | Description |

|---|---|

| Photovoltaics | Used as a photosensitizer in solar cells |

| Luminescent Materials | Employed in OLEDs for light-emitting layers |

| Colorimetric Sensors | Acts as a colorimetric indicator for metal ions |

Wirkmechanismus

The mechanism by which 2,7-Dimethyl-1,10-phenanthroline exerts its effects is primarily through its ability to chelate metal ions. This chelation stabilizes the metal ions and alters their reactivity, making them suitable for various catalytic and redox processes . The molecular targets and pathways involved include metalloenzymes and metalloproteins, where the compound can modulate the activity of these biomolecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Properties

Key Research Findings

Electrochemical Behavior: 4,7-dmphen enhances metal complex redox potentials, making it suitable for electrochemical sensors and energy storage . Substituent position (4,7 vs. 2,9) alters HOMO/LUMO levels, as shown by DFT calculations .

Drug Delivery: Chitosan nanogels encapsulate [Cu(4,7-dmphen)(Indo)]NO₃ with 69% efficiency, enabling pH-responsive drug release in tumors .

Magnetic Properties :

- 4,7-dmphen-based palladium complexes exhibit weak antiferromagnetic interactions at low temperatures, useful in molecular magnetism .

Q & A

Q. What are the standard synthetic protocols for preparing 4,7-dimethyl-1,10-phenanthroline and its transition metal complexes?

- Methodological Answer : The ligand is typically synthesized via direct methylation of 1,10-phenanthroline using methylating agents under controlled conditions. For metal complexes, stoichiometric reactions with metal salts (e.g., Cu(NO₃)₂, Fe(ClO₄)₂) are employed. For example, [Cu(4,7-dimethyl-1,10-phenanthroline)(Indo)]NO₃ is prepared by mixing equimolar Cu(II) salts, the ligand, and indomethacin in methanol, followed by crystallization . For iron complexes like [Fe(H₂Bpz₂)₂(4,7-dimethyl-1,10-phenanthroline)], Fe(ClO₄)₂·6H₂O is reacted with K[H₂Bpz₂] and the ligand in toluene, yielding violet precipitates after hexane diffusion .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 4,7-dimethyl-1,10-phenanthroline derivatives?

- Methodological Answer :

- FTIR : Identifies ligand coordination via shifts in C=N and N–H stretches (e.g., ~1600 cm⁻¹ for phenanthroline-metal bonds) .

- FAB-MS : Confirms molecular ion peaks and fragmentation patterns (e.g., [M]⁺ peaks for Cu complexes) .

- X-ray Crystallography : Resolves spatial arrangements, as seen in the single-crystal structure of [Fe(H₂Bpz₂)₂(4,7-dimethyl-1,10-phenanthroline)]·0.5C₇H₈, which revealed octahedral geometry around Fe(II) .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, N percentages within ±0.5% of theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported redox potentials for copper(II/I) complexes of 4,7-dimethyl-1,10-phenanthroline?

- Methodological Answer : Discrepancies in redox potentials (e.g., E₁/₂Cuᴵ/Cuᴵᴵ ranging from 0.66 V to 0.83 V ) arise from variations in ligand substituents, solvent polarity, and counterion effects. To address this:

- Standardize Conditions : Use identical solvents (e.g., acetonitrile) and reference electrodes (e.g., Fc⁺/Fc).

- Cyclic Voltammetry : Perform sweep-rate-dependent studies to confirm reversibility.

- Computational Modeling : Compare experimental E₁/₂ values with density functional theory (DFT)-calculated HOMO-LUMO gaps to validate trends .

Q. What experimental approaches optimize the antiproliferative activity of 4,7-dimethyl-1,10-phenanthroline copper complexes?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Introduce electron-donating groups (e.g., –CH₃) to enhance electron delocalization, as seen in [Cu(4,7-dimethyl-1,10-phenanthroline)(Indo)]NO₃ (IC₅₀ = 0.72 mmol L⁻¹) .

- ROS Assays : Quantify superoxide (O₂⁻) and hydroxyl (·OH) radicals via fluorescence probes (e.g., DCFH-DA) to correlate oxidative stress with cytotoxicity .

- Comparative Studies : Test analogs against healthy cell lines (e.g., HEK293) to assess selectivity (e.g., 4,7-dimethyl derivatives show lower toxicity than non-methylated analogs) .

Q. How do methyl substituents influence the photophysical properties of rhenium(I) carbonyl complexes with 4,7-dimethyl-1,10-phenanthroline?

- Methodological Answer : Methyl groups stabilize intraligand (³IL) excited states, increasing emission lifetimes. For example:

- Emission Spectroscopy : [Re(CO)₃(4,7-dimethyl-1,10-phenanthroline)(CN-ᵗBu)]⁺ exhibits structured ³IL emission (λₑₘ = 520 nm) with a lifetime of 68.9 μs, compared to 1.97 μs for non-methylated analogs .

- Temperature-Dependent Studies : At 77 K, ³IL dominance is confirmed by sharp emission bands resembling free ligand spectra .

Q. What methodologies improve the encapsulation efficiency of 4,7-dimethyl-1,10-phenanthroline-based metallodrugs in hydrogels?

- Methodological Answer :

- pH Optimization : Use HOAc/NaOAc buffer (pH 5.0) to enhance hydrogel swelling and drug loading ([Cu(4,7-dimethyl-1,10-phenanthroline)(Indo)]NO₃ achieves 69.47% encapsulation efficiency) .

- Loading Capacity (LC) : Adjust polymer-to-drug ratios (e.g., 20 mg hydrogel per 0.9899 mg drug) to balance LC (0.0496%) and release kinetics .

- In Vitro Release Profiling : Monitor cumulative drug release via UV-Vis spectroscopy under simulated physiological conditions (37°C, pH 7.4) .

Key Research Recommendations

- Explore the impact of 4,7-dimethyl substitution on catalytic activity in oxygen reduction reactions (ORR) using heterogenized copper-phenanthroline systems .

- Investigate synergistic effects in co-sensitized solar cells by pairing 4,7-dimethyl-1,10-phenanthroline-based dyes with organic sensitizers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.